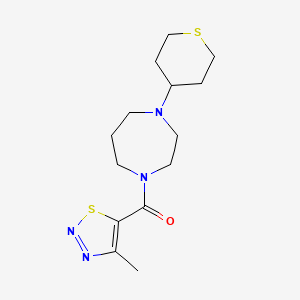

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C14H22N4OS2 and its molecular weight is 326.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Biological Activities

Compounds containing the 1,3,4-thiadiazole moiety exhibit a wide range of biological activities:

- Antimicrobial Activity : 1,3,4-thiadiazoles have shown significant efficacy against various pathogens. For instance, derivatives have been reported to inhibit Staphylococcus epidermidis and other bacteria effectively .

- Anticancer Properties : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. The presence of the thiadiazole ring enhances their interaction with cellular targets involved in cancer progression .

- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of these compounds through modulation of inflammatory mediators .

- Anticonvulsant Activity : Certain derivatives have been synthesized and tested for anticonvulsant properties using models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Some compounds demonstrated significant protective effects at low dosages .

The biological activity of this compound is attributed to several mechanisms:

- Receptor Interaction : Compounds with thiadiazole rings often act as agonists or antagonists at various receptors. For example, they can modulate voltage-gated sodium channels and other ion channels critical for neuronal excitability .

- Enzyme Inhibition : Thiadiazole derivatives can inhibit key enzymes involved in disease pathways. For instance, they have been shown to inhibit CDK9-mediated transcription processes in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated an EC50 value lower than that of standard antibiotics, indicating potent antimicrobial activity .

Case Study 2: Anticonvulsant Activity

In a study assessing anticonvulsant properties using the MES model, several derivatives were tested. One derivative showed significant activity at a dosage of 30 mg/kg compared to controls. The structure–activity relationship highlighted that specific substitutions on the thiadiazole ring enhanced efficacy .

Data Tables

Aplicaciones Científicas De Investigación

Pharmacological Applications

Research indicates that compounds containing thiadiazole and diazepane structures exhibit a range of pharmacological activities:

1. Anticancer Activity

Studies have shown that derivatives of thiadiazoles can inhibit cancer cell proliferation. The mechanisms include:

- Inhibition of DNA and RNA synthesis.

- Interaction with key kinases involved in tumorigenesis.

- Induction of apoptosis through the activation of caspases .

2. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. This is attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic pathways.

3. Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation .

Synthesis Methodologies

The synthesis of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane typically involves multi-step reactions:

- Formation of Thiadiazole Derivative : Utilizing starting materials such as 4-methylthiosemicarbazide and appropriate carbonyl compounds.

- Cyclization to Diazepane : Employing cyclization techniques under acidic or basic conditions to form the diazepane ring.

- Functionalization : Further modifications to enhance solubility and biological activity.

Case Studies

Several studies have investigated the applications of this compound in drug development:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of the compound on human lung cancer cell lines (A549) and hepatocellular carcinoma (HepG2). Results indicated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| A549 | 15 | Higher efficacy |

| HepG2 | 12 | Comparable efficacy |

Case Study 2: Antimicrobial Efficacy

In vitro testing against various bacterial strains showed that the compound exhibits potent antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 8 |

| P. aeruginosa | 12 |

These results suggest that the compound's structural features contribute significantly to its biological effectiveness.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution at the Carbonyl Group

The 4-methyl-1,2,3-thiadiazole-5-carbonyl group undergoes nucleophilic acyl substitution reactions. This reactivity is facilitated by the electron-withdrawing nature of the thiadiazole ring, which activates the adjacent carbonyl toward nucleophiles.

Key Reactions

-

Hydrolysis : Reacts with aqueous bases (e.g., NaOH) to form the corresponding carboxylic acid derivative.

Compound+H2ONaOH4-Methyl-1,2,3-thiadiazole-5-carboxylic acid+4-(thian-4-yl)-1,4-diazepane

Example:Conditions: Reflux in THF/water (1:1) for 6–8 hours.

-

Amide Formation : Reacts with amines (e.g., methylamine) in dichloromethane (DCM) with triethylamine (TEA) as a base to yield substituted amides.

Electrophilic Substitution on the Thiadiazole Ring

The thiadiazole ring participates in electrophilic substitutions, primarily at the 4-methyl position.

Observed Reactions

-

Halogenation : Bromination with Br₂ in acetic acid introduces bromine at the methyl group, forming 4-(bromomethyl)-1,2,3-thiadiazole derivatives .

-

Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) yield nitro-substituted products, though yields are moderate (40–50%) due to competing ring decomposition.

Diazepane Ring Functionalization

The 1,4-diazepane ring undergoes alkylation and acylation at the secondary amine site.

Example Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated diazepane | 75% |

| Acylation | Acetyl chloride, TEA, DCM | N-Acetyl diazepane | 65% |

Thian Moiety Reactivity

The thian (tetrahydrothiopyran) group participates in oxidation and ring-opening reactions:

-

Oxidation : Treatment with H₂O₂/CH₃COOH produces sulfoxide derivatives.

-

Ring-Opening : Strong acids (e.g., H₂SO₄) cleave the thian ring to form alkanethiol intermediates.

Catalytic Hydrogenation

The compound undergoes partial hydrogenation under H₂/Pd-C, selectively reducing the thiadiazole ring to a dihydrothiadiazole structure while preserving the diazepane and thian moieties.

Propiedades

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4OS2/c1-11-13(21-16-15-11)14(19)18-6-2-5-17(7-8-18)12-3-9-20-10-4-12/h12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQWGPYNIPHYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.